molecular formula C10H19NO B15326287 7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane

7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane

Cat. No.: B15326287
M. Wt: 169.26 g/mol
InChI Key: PNQCNQXPOPJLMI-UHFFFAOYSA-N
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Description

7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane (C₁₀H₁₉NO) is a bicyclic spiro compound featuring a unique scaffold where a six-membered oxa (oxygen-containing) ring and a five-membered aza (nitrogen-containing) ring share a single spiro carbon atom (7-position). Key structural attributes include:

  • Molecular formula: C₁₀H₁₉NO
  • SMILES: CC1(CC2(CCNC2)CCO1)C
  • InChIKey: PNQCNQXPOPJLMI-UHFFFAOYSA-N
  • Collision Cross-Section (CCS): Predicted values range from 140.2 Ų ([M+H]⁺) to 152.0 Ų ([M+NH₄]⁺) .

This compound is listed in chemical catalogs (e.g., CymitQuimica) but lacks extensive literature or patent data .

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

7,7-dimethyl-8-oxa-2-azaspiro[4.5]decane

InChI

InChI=1S/C10H19NO/c1-9(2)7-10(4-6-12-9)3-5-11-8-10/h11H,3-8H2,1-2H3

InChI Key

PNQCNQXPOPJLMI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CCNC2)CCO1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable amine with an epoxide or a halohydrin. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The spirocyclic structure allows for unique interactions with biological targets, potentially leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations

Heteroatom Positioning and Substituents
Compound Name Heteroatoms Substituents Key Features Evidence ID
1,4-Dioxa-8-azaspiro[4.5]decane 2 oxygen, 1 nitrogen None Used as a precursor in ALDH1A1 inhibitors; lacks methyl groups .
6-Oxa-2-azaspiro[4.5]decane 1 oxygen, 1 nitrogen None Synthesized via oxonium ylide spirocyclization; positional isomer of target .
1-Thia-4-azaspiro[4.5]decane 1 sulfur, 1 nitrogen Methyl at C-2 Methylation critical for anti-coronavirus activity; unmethylated analogues inactive .
7,9-Dioxo-8-azaspiro[4.5]decane-8-butanoic acid 1 oxygen, 1 nitrogen Carboxylic acid, ketone Polar functional groups enhance solubility; used as a reference standard .
(7R)-7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane 2 oxygen, 1 nitrogen Methyl at C-7 Chiral center at C-7; tested in drug intermediates .

Key Insights :

  • Heteroatom positioning (e.g., 8-oxa vs. 6-oxa) alters ring strain and hydrogen-bonding capacity.
  • Methyl groups (e.g., at C-7 or C-2) enhance steric hindrance and bioactivity in antiviral/anticancer contexts .
Functional Group Modifications
  • Methyl ester derivatives: Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate hydrochloride (C₁₀H₁₈ClNO₃) introduces a carboxylate group, increasing polarity .
  • Oxalate salts : 7-Oxa-2-azaspiro[4.5]decane oxalate (C₁₈H₃₂N₂O₆) forms stable salts for pharmaceutical formulations .

SAR Highlights :

  • Methyl groups enhance antiviral activity by stabilizing hydrophobic interactions .
  • Spiro scaffolds with dioxa/aza cores show affinity for CNS targets due to balanced lipophilicity .

Physicochemical Properties

Property 7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane 1-Thia-4-azaspiro[4.5]decane 7,9-Dioxo-8-azaspiro[4.5]decane-8-butanoic acid
Molecular Weight (g/mol) 169.26 ~200 (varies by substituents) 372.46
CCS ([M+H]⁺, Ų) 140.2 N/A N/A
Solubility Low (nonpolar substituents) Moderate (thia group) High (polar functional groups)

Trends :

  • Polar groups (e.g., carboxylic acids) improve aqueous solubility .
  • Methylation reduces solubility but enhances metabolic stability .

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